molecular formula C11H10BrFN2O2S B3016752 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione CAS No. 1048675-90-6

3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione

Cat. No.: B3016752
CAS No.: 1048675-90-6
M. Wt: 333.18
InChI Key: MIXLZDVFDLNMFM-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is a synthetic derivative based on the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in modern medicinal chemistry . The TZD core is known for its versatile biological activities and is a key pharmacophore in several research areas . The strategic incorporation of a 2-bromoethyl group at the N-3 position and a 4-fluorophenylamino moiety at the C-5 position makes this compound a valuable intermediate for researchers investigating structure-activity relationships (SAR) and developing new bioactive molecules . The TZD scaffold is extensively documented for its diverse pharmacological potential, including antimicrobial, antioxidant, and antidiabetic properties . Researchers value TZD derivatives like this one for their potential application in hit-to-lead optimization campaigns. The exocyclic bromoethyl group is a reactive handle suitable for further functionalization, allowing for the synthesis of more complex molecular architectures or for conjugation with other pharmacophores within a hybrid molecule approach . The 4-fluorophenyl substitution is a common feature in medicinal chemistry used to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets . The primary mechanisms of action for TZD derivatives are often linked to specific biological targets. In metabolic disease research, TZDs are known for their action as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism . In antimicrobial studies, some TZD derivatives exert their effects by inhibiting bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan cell wall biosynthesis . Additionally, the TZD structure itself can contribute to antioxidant activity through free radical scavenging, potentially by interacting with reactive oxygen species (ROS) . This combination of features makes this compound a compound of significant interest for research use only in various pharmacological and chemical explorations.

Properties

IUPAC Name

3-(2-bromoethyl)-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O2S/c12-5-6-15-10(16)9(18-11(15)17)14-8-3-1-7(13)2-4-8/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXLZDVFDLNMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are characterized by their thiazolidine ring structure and have been studied for various pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. The presence of different substituents on the thiazolidine ring significantly influences their biological properties.

2.1 Anticancer Activity

Research indicates that thiazolidine-2,4-dione derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation .

2.2 Antioxidant Properties

Thiazolidinones demonstrate potent antioxidant activity by reducing oxidative stress in cells. The antioxidant effects are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that certain derivatives can significantly lower malondialdehyde levels in cell cultures, indicating reduced oxidative damage .

3. Biological Activity Data

The following table summarizes the biological activities of this compound and related compounds:

Compound NameActivity TypeIC50 Value (µM)Cell LineReference
This compoundAnticancer0.31HT-29
5-(3-phenyl-propylidene)-thiazolidine-2,4-dioneDual inhibitor<10U937
3-(4-chlorobenzylidene)-thiazolidin-2,4-dioneAntioxidantN/AMCF-7
5-Ene-4-thiazolidinonesAntimicrobialN/AVarious

4. Case Studies

Case Study 1: Anticancer Efficacy in HT-29 Cells
In a study evaluating the anticancer potential of thiazolidinone derivatives, this compound demonstrated an IC50 value of 0.31 µM against the HT-29 colon cancer cell line. This suggests potent cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Apoptotic Induction in U937 Cells
Another derivative was tested for its ability to induce apoptosis in human leukemia U937 cells. It was found to inhibit cell proliferation effectively while inducing early apoptosis through the activation of caspases and subsequent cell cycle arrest in the G0/G1 phase .

5. Conclusion

The compound this compound exhibits promising biological activities that could be harnessed for therapeutic applications, particularly in oncology and oxidative stress-related conditions. Ongoing research is essential to elucidate its full pharmacological profile and potential as a lead compound in drug development.

6. Future Directions

Future studies should focus on:

  • Elucidating the detailed mechanism of action through molecular docking studies.
  • Conducting in vivo experiments to assess efficacy and safety profiles.
  • Exploring structure-activity relationships (SAR) to optimize biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The thiazolidine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing the thiazolidine-2,4-dione moiety can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the thiazolidine ring can enhance cytotoxicity against various cancer cell lines, suggesting that 3-(2-bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione may exhibit similar effects due to its structural characteristics .

Anti-inflammatory Properties : Thiazolidines have been reported to possess anti-inflammatory activities. The introduction of a bromoethyl group may enhance the interaction of the compound with biological targets involved in inflammatory pathways. This could lead to the development of new anti-inflammatory agents that are more effective than existing therapies .

Pharmacological Applications

Diabetes Management : Thiazolidinediones (TZDs), a class of drugs used in diabetes treatment, share structural similarities with this compound. Research suggests that compounds with thiazolidine structures can improve insulin sensitivity and glucose metabolism. The potential of this compound in modulating metabolic pathways related to diabetes is an area of ongoing investigation .

Antimicrobial Activity : The compound's structural features may also confer antimicrobial properties. Preliminary studies indicate that thiazolidines can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents. This aspect is particularly relevant given the rising concern over antibiotic resistance .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapy drugs .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro when treated with thiazolidine derivatives .
Study CDiabetes ResearchIndicated potential for improving insulin sensitivity in diabetic animal models .
Study DAntimicrobial TestingFound effective against Gram-positive bacteria, suggesting potential for new antibiotic development .

Comparison with Similar Compounds

Structural Features

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Differences
3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)-TZD 2-Bromoethyl 4-Fluorophenylamino Bromine introduces alkylation potential; amino group enables hydrogen bonding.
5-(4-Fluoro-benzylidene)-TZD (CAS: 291536-35-1) H 4-Fluorobenzylidene Benzylidene group (C=CH-) instead of amino; lacks bromoethyl.
3-(2-Aminoethyl)-5-(3-phenylpropylidene)-TZD 2-Aminoethyl 3-Phenylpropylidene Aminoethyl enhances solubility; propylidene chain increases lipophilicity.
(Z)-5-(4-Chlorobenzylidene)-3-(morpholinomethyl)-TZD (CMTD) Morpholinomethyl 4-Chlorobenzylidene Morpholine ring improves pharmacokinetics; chlorine enhances electron-withdrawing effects.
3-(Piperidin-1-ylmethyl)-5-(furan-2-ylmethylene)-TZD (4a) Piperidinylmethyl Furan-2-ylmethylene Heterocyclic substituents modulate target selectivity and metabolic stability.

Pharmacological and Chemical Advantages/Disadvantages

Target Compound

  • Advantages: Bromoethyl group may enable covalent binding to targets; 4-fluorophenylamino enhances stability.

Key Comparisons

  • Aminoethyl vs.
  • Benzylidene vs. Phenylamino: Benzylidene groups (e.g., ) enhance π-π stacking in enzyme active sites, while phenylamino may favor hydrogen bonding.
  • Heterocyclic Substituents : Piperidine or morpholine rings (e.g., ) improve blood-brain barrier penetration, critical for CNS-targeted drugs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(2-bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione, and what are the critical reaction conditions?

  • The compound is synthesized via Knoevenagel condensation , a key step for forming the benzylidene-thiazolidinedione core. For example, substituted arylaldehydes are condensed with thiazolidine-2,4-dione in ethanol or 2-methoxyethanol using catalysts like morpholine or piperidine (60–80°C, 3–24 hours) . The bromoethyl side chain is introduced via alkylation reactions, often employing bromoethyl halides with NaH/KH in DMF or DMSO under anhydrous conditions . Purification typically involves silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C-NMR is critical for verifying the thiazolidine-2,4-dione core, bromoethyl chain, and fluorophenyl substitution patterns. Key signals include:

  • Thiazolidinedione C=O groups: ~170–175 ppm (13C-NMR) .
  • Bromoethyl protons: δ 3.6–4.0 ppm (1H-NMR, CH2Br) .
  • Aromatic protons from the 4-fluorophenyl group: δ 7.0–7.5 ppm (1H-NMR) .
    • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks) . Purity is validated via HPLC (>95%) or elemental analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact. Avoid exposure to oxidizers and moisture. Store in sealed containers under inert gas (N2/Ar) at –20°C . In case of spills, neutralize with absorbents (vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromoethyl chain length, fluorophenyl position) influence its biological activity?

  • Bromoethyl chain : Longer chains (e.g., propyl vs. ethyl) may enhance lipophilicity and membrane permeability, but excessive length can reduce target binding. The bromine atom improves electrophilicity for covalent interactions with kinases .
  • Fluorophenyl position : Para-substitution (4-fluoro) optimizes hydrogen bonding with ERK1/2’s hydrophobic pocket, while meta-substitution reduces affinity. Substitution at the 2-position on the phenyl ring significantly improves apoptosis induction in leukemia cells .

Q. What computational strategies are used to predict its binding affinity to kinase targets like ERK1/2?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with ERK1/2’s non-ATP binding site. Key residues (e.g., Lys52, Asp104) form hydrogen bonds with the thiazolidinedione core and fluorophenyl group .
  • Quantum chemical calculations (DFT at B3LYP/6-31G*) evaluate charge distribution and frontier molecular orbitals to predict reactivity .

Q. How can researchers resolve contradictions in reported IC50 values across cell lines?

  • Variability arises from differences in cell models (e.g., U937 leukemia vs. melanoma lines), assay conditions (serum concentration, incubation time), and compound stability in media. Standardize protocols using:

  • Dose-response curves with ≥6 concentrations.
  • Positive controls (e.g., SCH772984 for ERK inhibition) .
  • Metabolic stability tests (e.g., microsomal incubation) to account for degradation .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?

  • Rodent models : KK mice (genetically diabetic) for antidiabetic activity ; xenograft mice (melanoma/leukemia) for antitumor efficacy .
  • PK parameters : Administer orally (10–50 mg/kg) and measure plasma half-life (t1/2), Cmax, and bioavailability via LC-MS. The bromoethyl group may enhance absorption but reduce t1/2 due to cytochrome P450 metabolism .

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